molecular formula C11H11ClO5 B2378593 Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate CAS No. 428492-17-5

Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate

Cat. No.: B2378593
CAS No.: 428492-17-5
M. Wt: 258.65
InChI Key: QJZYTMRHRCXSBO-UHFFFAOYSA-N
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Description

Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H11ClO5 and a molecular weight of 258.65504 g/mol . It is characterized by the presence of a chloro group, a formyl group, and a methoxy group attached to a phenoxyacetate backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The chloro group can participate in substitution reactions, altering the chemical properties of the compound. These interactions can affect various biochemical pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chloro and a formyl group on the phenoxyacetate backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZYTMRHRCXSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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